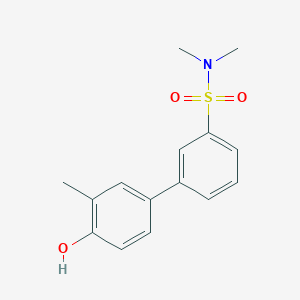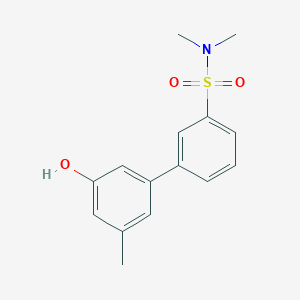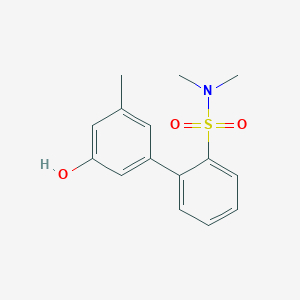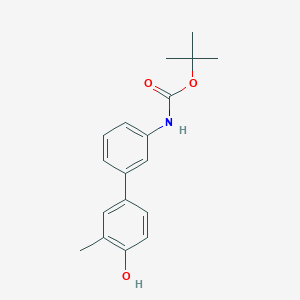![molecular formula C19H21NO2 B6372691 2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261917-80-9](/img/structure/B6372691.png)
2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, or MPCP, is a phenolic compound with a wide range of applications in the field of scientific research. This compound is a versatile building block for organic synthesis and has been used in a variety of applications, ranging from drug discovery to nanotechnology. MPCP has a number of advantages over other compounds, such as its high solubility, stability, and low toxicity.
科学研究应用
MPCP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of various compounds. In addition, MPCP has been used in the synthesis of nanomaterials, such as carbon nanotubes, for use in various applications.
作用机制
MPCP is a phenolic compound, which means that it has a phenol group attached to a carbon atom. This group is capable of forming hydrogen bonds with other molecules, which can then be used to form a variety of different structures. The hydrogen bonding capability of MPCP allows it to bind to other molecules, such as proteins, and interact with them in a variety of ways. For example, MPCP can be used to inhibit the activity of enzymes, block the action of drugs, and affect the structure of proteins.
Biochemical and Physiological Effects
MPCP has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, MPCP has been shown to affect the structure and function of proteins, such as those involved in signal transduction pathways. It has also been shown to affect the expression of genes and the production of cytokines.
实验室实验的优点和局限性
MPCP has a number of advantages for use in laboratory experiments. It is highly soluble in water and other solvents, making it easy to use in a variety of experiments. It is also stable, making it suitable for long-term storage and usage. Additionally, MPCP is non-toxic, making it safe for use in laboratory experiments. However, MPCP has some limitations, such as its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
未来方向
MPCP has a number of potential future applications. It could be used in the development of new drugs, as well as in the synthesis of new materials for use in nanotechnology. In addition, it could be used to study the structure and function of proteins, as well as the biochemical and physiological effects of various compounds. Finally, MPCP could be used to study the mechanism of action of various drugs and to develop new methods of drug delivery.
合成方法
MPCP is synthesized from the reaction of 4-bromo-2-methylphenol and piperidine-1-carbonyl chloride. This reaction occurs in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction proceeds through a nucleophilic aromatic substitution, with the piperidine-1-carbonyl chloride acting as the nucleophile and the 4-bromo-2-methylphenol acting as the electrophile. The reaction yields a 95% pure product of MPCP.
属性
IUPAC Name |
[4-(4-hydroxy-3-methylphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-13-17(9-10-18(14)21)15-5-7-16(8-6-15)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSGZYXMLDLWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684061 |
Source


|
| Record name | (4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-80-9 |
Source


|
| Record name | (4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6372661.png)



![2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372715.png)
![2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372717.png)
![3-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372720.png)
![3-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372728.png)